molecular formula C15H9ClN2O2 B181216 6-Chloro-4-phenylquinazoline-2-carboxylic acid CAS No. 5958-08-7

6-Chloro-4-phenylquinazoline-2-carboxylic acid

Cat. No. B181216
CAS RN: 5958-08-7
M. Wt: 284.69 g/mol
InChI Key: WOBNNOBIWRSTFY-UHFFFAOYSA-N
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Description

6-Chloro-4-phenylquinazoline-2-carboxylic acid is a chemical compound with the molecular formula C15H9ClN2O2 . It has a molecular weight of 284.70 .


Synthesis Analysis

The synthesis of 4-Phenylquinazoline-2-carboxamides, which are structurally similar to 6-Chloro-4-phenylquinazoline-2-carboxylic acid, has been reported . These compounds were designed as aza-isosters of PK11195, a well-known ligand of the translocator protein (TSPO), and were synthesized using a simple and efficient procedure .


Molecular Structure Analysis

The molecular structure of 6-Chloro-4-phenylquinazoline-2-carboxylic acid consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms, attached to a phenyl group and a carboxylic acid group . The chlorine atom is attached to the 6th carbon of the quinazoline ring .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Chloro-4-phenylquinazoline-2-carboxylic acid have not been found, similar compounds such as 4-Phenylquinazoline-2-carboxamides have been synthesized and evaluated for their biological activity .


Physical And Chemical Properties Analysis

The melting point of 6-Chloro-4-phenylquinazoline-2-carboxylic acid is reported to be between 212.0-213.5 °C . The predicted boiling point is 530.5±42.0 °C, and the predicted density is 1.425±0.06 g/cm3 .

Scientific Research Applications

Synthesis Routes and Applications

  • Synthetic Chemistry : 6-Chloro-4-phenylquinazoline-2-carboxylic acid and its derivatives are pivotal in the field of synthetic chemistry. For instance, hydroxyglycine reactions yield 1,2-dihydro-4-phenyl-quinazoline-2-carboxylic acids, which can be transformed into various quinazoline derivatives (Hoefnagel et al., 1993). Additionally, the synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, involving a 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxylic acid intermediate, demonstrates the compound's role in developing potent antitubercular agents (Marvadi et al., 2020).

  • Medicinal Chemistry : In the realm of medicinal chemistry, 6-Chloro-4-phenylquinazoline-2-carboxylic acid is employed in the creation of antimycobacterial, photosynthesis-inhibiting, and antialgal compounds. Notably, 6-chloro substituted compounds exhibit significant antimycobacterial activity (Kubicová et al., 2003).

  • Organic Synthesis and Materials Science : This compound is also utilized in organic synthesis and materials science. For example, the synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives showcases its utility in developing antimicrobial agents against a broad spectrum of microorganisms (Bhatt & Agrawal, 2010). Moreover, its role in the synthesis of potent marine drugs and marine drug analogs highlights its importance in this field (Li et al., 2013).

Future Directions

The future directions for research on 6-Chloro-4-phenylquinazoline-2-carboxylic acid and similar compounds could involve further exploration of their biological activity and potential applications in medicinal chemistry. For instance, 4-Phenylquinazoline-2-carboxamides have been studied for their potential as ligands for the translocator protein (TSPO) .

properties

IUPAC Name

6-chloro-4-phenylquinazoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O2/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-14(17-12)15(19)20/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBNNOBIWRSTFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618401
Record name 6-Chloro-4-phenylquinazoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-phenylquinazoline-2-carboxylic acid

CAS RN

5958-08-7
Record name 6-Chloro-4-phenylquinazoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AJ Hoefnagel, H van Koningsveld, F van Meurs… - Tetrahedron, 1993 - Elsevier
Reaction of hydroxyglycine with 2-aminobenzophenones gives 1,2-dihydro-4-phenyl-quinazoline-2-carboxylic acids in high yields and under mild conditions. These can be smoothly …
Number of citations: 19 www.sciencedirect.com
S Castellano, S Taliani, M Viviano, C Milite… - Journal of Medicinal …, 2014 - ACS Publications
Structure–activity relationships (SARs) within the 4-phenylquinazoline-2-carboxamide series of translocator protein (TSPO) ligands have been explored further by the synthesis and …
Number of citations: 45 pubs.acs.org
SC Bell, SJ Childress - The Journal of Organic Chemistry, 1964 - ACS Publications
… Alkaline oxidation of VI with dilute potassium permanganate afforded 6-chloro-4-phenylquinazoline-2-carboxylic acid, mp 212-214, identical with an authentic sample.8 6-Chloro-4-…
Number of citations: 31 pubs.acs.org
SC Bell, C Gochman, SJ Childress - The Journal of Organic …, 1963 - ACS Publications
3010 Bell, Gochman, and Childress Vol. 28 phenanthridine, mp 103-104. A mixture melting point with authentic material prepared as described19 showed mp 103-105. The infrared …
Number of citations: 25 pubs.acs.org
M Bruin, F Bruin, FW Heineken - The Journal of Organic …, 1964 - ACS Publications
… ), as well as its oxidation to the known 6-chloro-4-phenylquinazoline-2-carboxylic acid.8 … potassium permanganate afforded 6-chloro-4-phenylquinazoline-2-carboxylic acid, mp 212-214…
Number of citations: 13 pubs.acs.org
HJ Schwandt, W Sadee, KH Beyer - Xenobiotica, 1974 - Taylor & Francis
1. Formation of quinazolines from 1,4-benzodiazepines represents a minor metabolic pathway. 2. In incubations of rat liver microsomal preparations with oxazepam, lorazepam, …
Number of citations: 9 www.tandfonline.com
V Šunjić, A Lisini, T Kovač, B Belin, F Kajfež… - Croatica Chemica …, 1977 - hrcak.srce.hr
… The remaining solution was extracted with ether (3 X 10 ml), and crude 6-chloro-4-phenylquinazoline-2-carboxylic acid (13) was obtained from the extract. Recrystallization from ether …
Number of citations: 12 hrcak.srce.hr

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